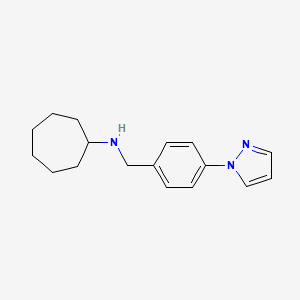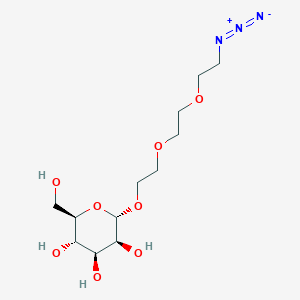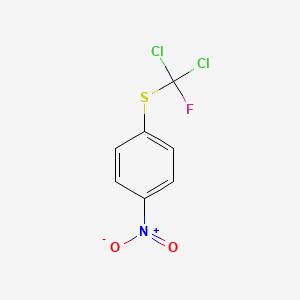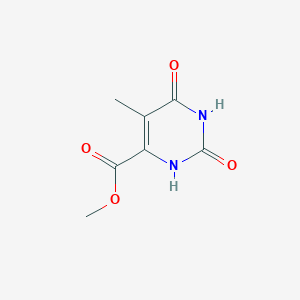
4-Bromo-2',6'-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2',6'-dimethylbenzophenone (4-BDBP) is a chemical compound that is commonly used as an intermediate in organic synthesis. It is a versatile building block for a variety of chemical reactions and is used in the synthesis of a wide range of organic compounds. 4-BDBP is also known as 4-bromo-2,6-dimethylbenzophenone, 4-bromo-2-methyl-6-phenylbenzophenone and 4-bromo-2,6-di-t-butylbenzophenone. It is a colorless solid with a melting point of 129-131 °C and a boiling point of 255 °C. The chemical formula for 4-BDBP is C13H12BrO.
Scientific Research Applications
4-BDBP is widely used in scientific research for various purposes. It is used as an intermediate in the synthesis of dyes, fragrances, pharmaceuticals and other organic compounds. It is also used as a catalyst in the synthesis of polymers, polyesters and polyurethanes. 4-BDBP is also used in the synthesis of polymers, polyesters and polyurethanes as a stabilizer and a cross-linking agent. Additionally, 4-BDBP is used in the synthesis of polymeric nanoparticles for drug delivery.
Mechanism of Action
The mechanism of action of 4-BDBP is not fully understood. It is believed that 4-BDBP acts as an electron donor in the synthesis of polymers and polyesters. It is also believed that 4-BDBP acts as a Lewis acid in the synthesis of polyurethanes. Additionally, 4-BDBP is believed to act as a catalyst in the synthesis of polymeric nanoparticles for drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BDBP are not well understood. It is believed that 4-BDBP can act as an antioxidant and can protect cells from oxidative stress. Additionally, 4-BDBP is believed to have anti-inflammatory and anti-cancer properties. However, more research is needed to understand the biochemical and physiological effects of 4-BDBP.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-BDBP in laboratory experiments is that it is a versatile building block for a variety of chemical reactions. Additionally, 4-BDBP is relatively inexpensive and easy to obtain. However, there are some limitations to using 4-BDBP in laboratory experiments. For example, 4-BDBP is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be difficult to separate 4-BDBP from other compounds in a reaction mixture.
Future Directions
There are several possible future directions for 4-BDBP research. First, more research is needed to understand the biochemical and physiological effects of 4-BDBP. Additionally, more research is needed to develop new methods for the synthesis of 4-BDBP. Furthermore, more research is needed to develop new applications for 4-BDBP, such as in the synthesis of polymeric nanoparticles for drug delivery. Finally, more research is needed to understand the mechanism of action of 4-BDBP.
Synthesis Methods
4-BDBP is usually synthesized by a two-step process. In the first step, 4-bromobenzophenone is reacted with 2,6-dimethylphenol in an alkaline medium in the presence of a base. This reaction produces 4-BDBP as the main product and some other by-products. In the second step, the by-products are separated from the main product using column chromatography. The yields of the reaction are usually in the range of 70-80%.
properties
IUPAC Name |
(4-bromophenyl)-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBMJUOFDPISMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2',6'-dimethylbenzophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)

![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)




